molecular formula C13H16BrNO2 B172545 (S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 128510-24-7

(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B172545
CAS No.: 128510-24-7
M. Wt: 298.18 g/mol
InChI Key: SWEDETNNQUBIJG-LBPRGKRZSA-N
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Description

(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromomethyl group attached to the pyrrolidine ring and a benzyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination reactions. Common reagents for this step include N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol. .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of recyclable catalysts are some of the strategies employed to enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    ®-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester: The enantiomer of the compound, with similar chemical properties but different biological activities.

    2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester: A similar compound with a chloromethyl group instead of a bromomethyl group.

    2-Bromomethyl-pyrrolidine-1-carboxylic acid methyl ester: A derivative with a methyl ester group instead of a benzyl ester group

Uniqueness

(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent .

Properties

IUPAC Name

benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEDETNNQUBIJG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90518801
Record name Benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128510-24-7
Record name Benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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